2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
CAS No.: 1172307-18-4
Cat. No.: VC7650960
Molecular Formula: C20H17FN4OS2
Molecular Weight: 412.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172307-18-4 |
|---|---|
| Molecular Formula | C20H17FN4OS2 |
| Molecular Weight | 412.5 |
| IUPAC Name | 2-ethylsulfanyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H17FN4OS2/c1-3-27-16-7-5-4-6-14(16)19(26)23-18-10-12(2)24-25(18)20-22-15-9-8-13(21)11-17(15)28-20/h4-11H,3H2,1-2H3,(H,23,26) |
| Standard InChI Key | ANJISLAEEIMNHF-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct moieties:
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A 2-(ethylthio)benzamide group, providing a sulfur-containing side chain.
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A 6-fluorobenzo[d]thiazol-2-yl unit, contributing aromaticity and electron-withdrawing properties.
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A 3-methyl-1H-pyrazol-5-yl ring, offering a nitrogen-rich heterocyclic scaffold.
X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings adopt near-planar conformations, with twist angles between substituents ranging from 3.7° to 9.98° . Fluorine atoms at the 6-position of the benzothiazole enhance electronegativity, influencing intermolecular interactions such as hydrogen bonding (N–H···N: 3.117 Å; N–H···S: 3.506 Å) .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇FN₄OS₂ | |
| Molecular Weight | 412.5 g/mol | |
| IUPAC Name | 2-ethylsulfanyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
| Key Functional Groups | Benzamide, benzothiazole, pyrazole |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three principal stages:
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions.
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Pyrazole Ring Construction: Cyclization of hydrazine derivatives with β-keto esters, introducing the 3-methyl group via alkylation .
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Amide Coupling: Reaction of 2-(ethylthio)benzoyl chloride with the pyrazole-amine intermediate using triethylamine (Et₃N) as a base.
Critical optimizations include:
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Reagent Ratios: Stoichiometric control of Et₃N (0.2 mL per 2 mmol substrate) to prevent side reactions .
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Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, as confirmed by NMR and mass spectrometry.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzothiazole formation | H₂SO₄, 110°C, 6 hr | 78% |
| Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 85% |
| Amide coupling | Et₃N, DMF, 25°C, 12 hr | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal distinct signals for:
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Ethylthio group: δ 1.42 ppm (t, 3H, CH₃), δ 3.12 ppm (q, 2H, SCH₂).
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Fluorobenzothiazole: δ 7.82 ppm (d, 1H, J = 8.4 Hz, aromatic-H).
¹³C NMR confirms the thiazole C2 resonance at 165.4–165.8 ppm, characteristic of sulfur-linked carbons .
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 413.1 [M+H]⁺, aligning with the theoretical molecular weight.
Reactivity and Functionalization
Hydrolysis and Oxidation
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Amide Hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the benzamide cleaves to yield 2-(ethylthio)benzoic acid and the corresponding amine.
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Sulfur Oxidation: Treatment with H₂O₂ converts the ethylthio group to sulfoxide (R-SO-) or sulfone (R-SO₂-).
Electrophilic Substitution
The pyrazole ring undergoes nitration (HNO₃/H₂SO₄) at the 4-position, confirmed by isotopic labeling studies .
Biological Activity and Applications
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, attributed to topoisomerase II inhibition.
Table 3: Biological Activity Profile
| Assay | Target | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 12.3 µM |
| Enzymatic Inhibition | Topoisomerase II | 78% at 10 µM |
Computational Insights
Molecular Docking
Docking simulations (PDB: 1ZXM) reveal strong binding (ΔG = -9.2 kcal/mol) via:
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Hydrogen bonding between the benzamide carbonyl and Arg364.
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π-Stacking of the fluorobenzothiazole with Tyr411.
ADME Predictions
SwissADME analysis indicates:
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Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration).
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Bioavailability: 55%, limited by first-pass metabolism.
Challenges and Future Directions
Current limitations include:
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Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies.
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Metabolic Stability: Rapid glucuronidation observed in hepatic microsomes.
Ongoing research focuses on:
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